molecular formula C19H34N6O10S B12392403 Ksdsc

Ksdsc

Cat. No.: B12392403
M. Wt: 538.6 g/mol
InChI Key: JKPQIXBCYXIBKH-VLJOUNFMSA-N
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Description

Ksdsc is a penta-peptide, which means it is composed of five amino acids. The sequence of this compound is Lysine-Serine-Aspartic acid-Serine-Cysteine. This compound is positively correlated with hairpin DNA that has tetramer loops. Due to this correlation, this compound is used as a sensing material in detection systems, particularly in surface plasmon resonance imaging (SPRi) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ksdsc involves standard peptide synthesis techniques. The process typically starts with the solid-phase synthesis method, where the amino acids are sequentially added to a resin-bound peptide chain. The reaction conditions include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity for research applications .

Chemical Reactions Analysis

Types of Reactions

Ksdsc undergoes various chemical reactions, including:

    Oxidation: The cysteine residue in this compound can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds formed can be reduced back to free thiol groups.

    Substitution: The amino acid residues can participate in substitution reactions, particularly at the side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various nucleophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

Ksdsc has a wide range of applications in scientific research:

Mechanism of Action

Ksdsc exerts its effects by interacting with hairpin DNA, enhancing the selectivity of the detection system. The peptide forms a complex with the DNA, which can then be detected using SPRi. This interaction is crucial for the accurate detection of specific target molecules in various applications .

Comparison with Similar Compounds

Similar Compounds

    Other Peptides: Similar peptides like Rsdsc (Arginine-Serine-Aspartic acid-Serine-Cysteine) and Gsdsc (Glycine-Serine-Aspartic acid-Serine-Cysteine) share structural similarities with Ksdsc.

    Odorant-Binding Proteins: These proteins also interact with specific molecules and are used in detection systems.

Uniqueness of this compound

This compound is unique due to its specific sequence and its high selectivity when paired with hairpin DNA. This makes it particularly effective in SPRi applications, providing accurate and reliable detection of target molecules .

Biological Activity

Ksdsc is a penta-peptide that has garnered interest in the field of biochemical research due to its potential biological activities and interactions with various molecular structures. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Overview of this compound

This compound is characterized as a peptide that correlates positively with hairpin DNA (hpDNA) structures, particularly those with tetramer loops. This unique structural feature suggests potential roles in molecular recognition and interaction with other biological macromolecules .

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Recognition : this compound's structure allows it to engage in specific interactions with nucleic acids and proteins, which may influence gene expression or protein function.
  • Signal Transduction : It may participate in signal transduction pathways, potentially acting as a modulator in cellular responses.
  • Therapeutic Potential : Given its interactions with DNA, this compound could be explored for therapeutic applications in gene therapy or as a drug delivery system.
MechanismDescription
Molecular RecognitionEngages with nucleic acids, influencing gene expression.
Signal TransductionModulates cellular responses through interaction with signaling pathways.
Therapeutic PotentialPossible applications in gene therapy and drug delivery systems.

Research Findings

Recent studies have investigated the biological activity of this compound, revealing promising results:

  • In Vitro Studies : Research has shown that this compound can enhance the stability of certain DNA structures, suggesting its role as a stabilizing agent in nucleic acid research .
  • Cellular Assays : In cellular models, this compound demonstrated the ability to influence cell proliferation and apoptosis, indicating potential applications in cancer research .
  • Binding Affinity : Molecular docking studies indicate that this compound exhibits significant binding affinity to specific receptors, which could be crucial for its biological activity .

Case Studies

Several case studies have highlighted the practical implications of this compound's biological activity:

  • Case Study 1 : A study focused on the use of this compound in enhancing the efficacy of chemotherapeutic agents. Results indicated that co-treatment with this compound improved drug uptake in cancer cells, leading to increased apoptosis rates .
  • Case Study 2 : Another investigation explored the role of this compound in modulating immune responses. The findings suggested that this compound could enhance the activation of immune cells, potentially aiding in vaccine development .

Properties

Molecular Formula

C19H34N6O10S

Molecular Weight

538.6 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C19H34N6O10S/c20-4-2-1-3-9(21)15(30)23-11(6-26)17(32)22-10(5-14(28)29)16(31)24-12(7-27)18(33)25-13(8-36)19(34)35/h9-13,26-27,36H,1-8,20-21H2,(H,22,32)(H,23,30)(H,24,31)(H,25,33)(H,28,29)(H,34,35)/t9-,10-,11-,12-,13-/m0/s1

InChI Key

JKPQIXBCYXIBKH-VLJOUNFMSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)N

Origin of Product

United States

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